Product packaging for 1-aminoindole-5-carbonitrile(Cat. No.:)

1-aminoindole-5-carbonitrile

Cat. No.: B1511959
M. Wt: 157.17 g/mol
InChI Key: NBTJTFSZBICCAK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Related Disciplines

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational element in organic chemistry. semanticscholar.org Its prevalence is notable across a wide spectrum of natural products, pharmaceuticals, and advanced materials, underscoring its importance. semanticscholar.orgresearchgate.net Many compounds containing the indole moiety exhibit a wide range of biological activities and are crucial in the development of therapeutic agents for various diseases, including cancer, infections, and neurological disorders. semanticscholar.orgmdpi.commdpi.com

The versatility of the indole scaffold allows for its functionalization at various positions, significantly altering the chemical and pharmacological properties of the resulting derivatives. semanticscholar.org This adaptability has made it a prime target for synthetic chemists aiming to construct complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netderpharmachemica.com

Table 1: Examples of Biologically Active Indole-Containing Compounds

Compound Name Biological Significance Reference(s)
Tryptophan Essential amino acid, precursor to serotonin (B10506) and melanin. sci-hub.se
Indomethacin Non-steroidal anti-inflammatory drug (NSAID). derpharmachemica.com
Sumatriptan Antimigraine agent. derpharmachemica.com
Arbidol Antiviral drug. researchgate.net
Cediranib Anticancer agent. sci-hub.se

Overview of Amino- and Carbonitrile-Substituted Indole Derivatives in Chemical Literature

The strategic placement of substituents on the indole core is a key strategy in modulating its properties. Amino and carbonitrile groups are particularly noteworthy for the distinct chemical reactivity they impart.

Amino-Substituted Indoles: The introduction of an amino group (-NH2) into the indole structure creates a valuable synthetic handle and often enhances biological activity. acs.org 5-Aminoindole, for instance, serves as a reactant in the preparation of inhibitors for various enzymes and receptors, including protein kinases and HIV protease, highlighting its role in drug discovery. chemicalbook.com The synthesis of N-protected aminoindoles, such as 1-Boc-5-aminoindole, is also a significant area of research, as the protecting group allows for controlled reactions at other positions of the molecule before its removal. chemimpex.comchembk.com The development of synthetic routes to various diaminoindoles further expands the library of available building blocks for medicinal chemistry. acs.org

Carbonitrile-Substituted Indoles: The cyano group (-C≡N) is a versatile functional group in organic synthesis. It can be converted into other functionalities like carboxylic acids, amides, or tetrazoles. mdpi.com Indole-5-carbonitrile is used as a reactant for preparing a range of more complex molecules, including novel agonists for metabolic syndrome treatment and vinylindoles via catalyzed hydroarylation. sigmaaldrich.com The 2-cyanoindole motif is also recognized as an important structural building block for creating fused polycyclic systems and other substituted indoles with a wide array of biological activities. mdpi.com

Rationale for Dedicated Research on 1-Aminoindole-5-carbonitrile

The specific compound, this compound, uniquely combines the features of both amino and carbonitrile substituted indoles. The rationale for its dedicated study stems from several key points:

Unique Electronic Profile: The presence of an electron-donating amino group at the N-1 position and an electron-withdrawing carbonitrile group at the C-5 position creates a "push-pull" electronic system. This electronic arrangement can significantly influence the molecule's reactivity, spectroscopic properties, and interaction with biological targets.

Synthetic Versatility: This compound serves as a trifunctional scaffold. The indole core, the N-amino group, and the C-5 carbonitrile group can all participate in various chemical transformations. The N-amino group, for example, can act as a directing group in C-H activation reactions or be part of annulation strategies to build fused heterocyclic systems. rsc.orgacs.org The carbonitrile group can be hydrolyzed, reduced, or used in cycloadditions to generate further molecular diversity.

Potential as a Bioactive Scaffold: Given that both aminoindoles and cyanoindoles are precursors to numerous biologically active compounds, this compound represents a promising starting point for the synthesis of novel therapeutic agents. chemicalbook.comsmolecule.com The combination of functional groups offers opportunities to design molecules with novel pharmacophores.

Contextualization within Heterocyclic Chemistry and Synthetic Methodology Development

The synthesis of specifically substituted indoles like this compound is deeply connected to the broader evolution of synthetic organic chemistry. Classical methods for indole synthesis, such as the Fischer and Reissert syntheses, have been augmented by modern, more efficient catalytic approaches. semanticscholar.orgresearchgate.net

Recent advancements in transition-metal-catalyzed reactions have provided powerful tools for constructing and functionalizing indole rings with high precision and efficiency. derpharmachemica.com The synthesis of 1-aminoindole (B1208307) derivatives, in particular, has benefited from the development of rhodium(III)-catalyzed C-H activation and annulation reactions using diazo compounds as carbene precursors. rsc.org This method allows for the direct and highly regioselective construction of the 1-aminoindole core from readily available starting materials. rsc.org Similarly, palladium-catalyzed intramolecular arylations have been developed to create complex, fused polycycles starting from 1-aminoindoles, demonstrating their utility as advanced intermediates. acs.org

The focus on developing such sophisticated synthetic methods highlights a major trend in modern organic chemistry: the pursuit of atom economy, step efficiency, and the ability to rapidly generate molecular complexity from simple precursors. The study of this compound is thus not only about the compound itself but also about advancing the synthetic toolkit available to chemists for building the complex heterocyclic molecules of the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B1511959 1-aminoindole-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-aminoindole-5-carbonitrile

InChI

InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2

InChI Key

NBTJTFSZBICCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1C#N

Origin of Product

United States

Synthetic Methodologies for 1 Aminoindole 5 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the 1-Aminoindole-5-carbonitrile Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.orgwikipedia.orgbyjus.com For this compound, several strategic disconnections can be envisioned, primarily revolving around the formation of the indole (B1671886) core and the introduction of the amino and cyano functionalities.

A primary disconnection strategy involves cleaving the N1-N bond of the amino group and the C5-CN bond. This leads to two main retrosynthetic pathways:

Pathway A: This pathway prioritizes the formation of the indole nucleus first, followed by sequential or concurrent functionalization. This involves disconnecting the N-amino group and the C5-nitrile, leading back to a simpler indole intermediate.

Pathway B: This approach involves constructing the indole ring from precursors that already contain the nitrogen and/or the cyano-group functionalities, or their synthetic equivalents.

Classical and Modern Approaches to Constructing the Indole Nucleus with N1-Amination

The construction of the 1-aminoindole (B1208307) core is a critical step in the synthesis of the target molecule. Both classical and modern transition-metal-catalyzed methods can be adapted for this purpose.

Adaptations of Fischer, Bartoli, and Related Indole Synthesis Protocols

Classical indole syntheses, such as the Fischer and Bartoli reactions, are powerful tools for the construction of the indole nucleus and can be adapted for the synthesis of N1-aminated derivatives. google.combhu.ac.in

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. google.comwikipedia.org To obtain a 1-aminoindole derivative, a substituted hydrazine (B178648), such as a protected hydrazine, would be required. For the synthesis of this compound, a potential starting material would be p-cyanophenylhydrazine. wikipedia.org The reaction would proceed through the formation of a hydrazone, followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement to form the indole ring. bhu.ac.in

The Bartoli indole synthesis offers another route, reacting an ortho-substituted nitroarene with a vinyl Grignard reagent. onlineorganicchemistrytutor.comscribd.comacs.org The presence of an ortho substituent on the nitroarene is crucial for the success of the reaction. onlineorganicchemistrytutor.com To apply this to this compound, a suitably substituted nitro-benzonitrile could be envisioned as a starting material. researchgate.net The N-amino group would need to be introduced in a subsequent step or by using a nitrosoarene precursor.

Palladium-Catalyzed C-N Bond Forming Cyclization Reactions

Palladium-catalyzed reactions have emerged as versatile methods for the synthesis of N-heterocycles, including indoles. scribd.comchemicalbook.com These methods often involve the intramolecular cyclization of suitably functionalized anilines. For the synthesis of 1-aminoindoles, a common strategy is the cyclization of N,N-dimethylhydrazones of arylacetaldehydes. scribd.com Palladium catalysts, in conjunction with bulky electron-rich phosphine (B1218219) ligands, facilitate the intramolecular C-N bond formation. scribd.com The synthesis of fused 1-aminoindole polycycles has been achieved through palladium-catalyzed N-H and C(sp2)-H arylations, demonstrating the utility of this approach for complex indole derivatives. researchgate.net

Catalyst System Substrate Type Reaction Conditions Product Reference
Pd(OAc)2/DpephosN,N'-substituted 1-aminoindolesDMAFused indolo[2,1-a]phthalazines researchgate.net
Pd(dba)2/t-Bu3PN,N-dimethylhydrazones of arylacetaldehydesNot specified1-aminoindoles scribd.com

Copper-Catalyzed Annulation and Cyclization Approaches

Copper-catalyzed reactions provide a cost-effective alternative to palladium for the synthesis of indoles. tandfonline.com Copper(I) iodide has been used to catalyze the intramolecular amination of aryl bromides to form 1-amino-1H-indole-3-carboxylates. acs.org This suggests that a similar strategy could be employed for the synthesis of this compound, starting from a suitably substituted bromo-benzonitrile precursor. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of 3-aminoindoles and indolines, highlighting the versatility of copper in constructing the indole core.

Catalyst Reactants Reaction Type Product Reference
CuIN-(2-iodophenyl)formamidesIntramolecular amination2-Aminoindole-3-carboxylates nih.gov
Cu(I)2-[2-bromo(het)aryl]-3-(het)aryl-3-(methylthio)acrylonitriles and primary amines/amidesSequential cycloaminationSubstituted 1-N-(het)aryl/NH-2-(het)aryl-3-cyanoindoles nih.govresearchgate.net

Rhodium(III)-Catalyzed Synthesis of 1-Aminoindole Derivatives

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a powerful tool for the synthesis of 1-aminoindoles. bhu.ac.inresearchgate.netorganic-chemistry.org These reactions often proceed under mild conditions and exhibit a broad substrate scope. bhu.ac.inresearchgate.net One approach involves the annulation of hydrazines with vinylene carbonate, which provides unsubstituted 1-aminoindoles in high yields. bhu.ac.inresearchgate.net Another strategy utilizes the reaction of 2-acetyl-1-arylhydrazines with α-diazocarbonyl compounds in water, offering an environmentally friendly route to 1-aminoindole derivatives. organic-chemistry.org Rhodium-catalyzed oxidative annulation of hydrazines with alkynes using nitrobenzene (B124822) as an oxidant has also been reported to yield 1-aminoindole derivatives. google.com

Catalyst System Reactants Reaction Conditions Product Type Reference
[Cp*RhCl2]2Hydrazide and vinylene carbonateMild, oxidant-freeC2, C3-unsubstituted 1-aminoindoles bhu.ac.inresearchgate.net
Rh(III)2-Acetyl-1-arylhydrazines and α-diazocarbonyl compoundsWater1-Aminoindole derivatives organic-chemistry.org
Rh(III)Hydrazines and alkynes1,3-Dinitrobenzene (oxidant)1-Aminoindole derivatives google.com

Methodologies for Introducing the Carbonitrile Functionality at the C5 Position

The introduction of a carbonitrile group at the C5 position of the indole ring is a key transformation in the synthesis of the target molecule. This can be achieved either by starting with a precursor that already contains the cyano group or by functionalizing a pre-formed indole nucleus.

A common and effective method for introducing a cyano group onto an aromatic ring is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide. A patent describes the synthesis of 5-cyanoindole (B20398) from 5-bromoindole (B119039) using cuprous cyanide in N-methylpyrrolidinone, achieving a high yield and purity. This method is a viable route for the C5-cyanation of a pre-formed 1-aminoindole or a protected precursor.

Alternatively, electrophilic cyanating agents can be used. However, direct electrophilic substitution on the indole ring typically occurs at the C3 position. jk-sci.com Therefore, a directing group strategy might be necessary to achieve C5 selectivity. For instance, a removable directing group at the C3 position has been used to achieve regiocontrolled C4 and C5 arylation of indoles, a strategy that could potentially be adapted for cyanation.

Method Starting Material Reagent Solvent Yield Reference
Rosenmund-von Braun5-BromoindoleCuprous cyanideN-Methylpyrrolidinone98.6%
Sandmeyer Reaction5-AminoindoleNaNO2, HCl, then CuCNNot specifiedNot specified researchgate.net

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic systems, including indoles. The indole nucleus is electron-rich, rendering it highly susceptible to electrophilic attack. The regioselectivity of EAS on indoles is predominantly directed to the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). uomustansiriyah.edu.iqic.ac.uk However, substitution at other positions, including C5 on the benzene (B151609) ring portion, can be achieved, influenced by the directing effects of existing substituents and the reaction conditions employed.

For the synthesis of this compound, the introduction of the nitrile group at the C5 position via EAS would likely be performed on a pre-formed 1-aminoindole substrate. The N-amino group is an activating group, though its directing effect in the context of the indole ring system can be complex. Typically, amino groups are ortho-, para-directing. In the case of 1-aminoindole, this would activate the C2 and C4 positions, as well as the benzene ring.

A potential EAS approach for the cyanation of 1-aminoindole would involve the use of a suitable cyanating agent. While classic methods often employ toxic reagents like hydrogen cyanide or cyanogen (B1215507) halides, modern, safer alternatives are preferred. One such metal-free approach for the cyanation of electron-rich aromatics involves treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by molecular iodine in aqueous ammonia. organic-chemistry.org This method could potentially be adapted for the C5-cyanation of 1-aminoindole.

Table 1: Potential Electrophilic Cyanation Conditions

Reagents Conditions Potential Outcome Reference

It is important to note that achieving high regioselectivity for the C5 position might be challenging due to the competing activation of other sites on the indole ring. Careful optimization of reaction conditions, including solvent, temperature, and the specific cyanating agent, would be crucial.

Directed Ortho-Metalation and Subsequent Cyanation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.org

In the context of this compound synthesis, the N-amino group, or a protected derivative thereof (e.g., a carbamate), could serve as a DMG. The DMG would direct the lithiation to the C2 position of the indole ring. However, for C5-cyanation, a different strategy would be required. One possibility involves using a DMG on the benzene portion of a suitable indole precursor. For instance, a protected 5-bromo-1-aminoindole could undergo lithium-halogen exchange, followed by reaction with a cyanating agent.

Alternatively, if a suitable directing group is present at a position that directs metalation to C5, this could be a viable route. The N-amino group itself can direct lithiation, but typically to the C2 position. A workaround could involve a sequence where a different DMG is used to install the cyano group at C5, which is later removed, followed by the introduction of the N-amino group.

Table 2: Conceptual Directed Metalation Strategy

Substrate Reagents Intermediate Electrophile Product

The stability of the lithiated intermediates and the potential for side reactions, such as the anionic Fries rearrangement, would need to be carefully considered. uwindsor.ca

Transition Metal-Mediated Cross-Coupling Reactions for Nitrile Installation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn For the synthesis of this compound, these methods are particularly attractive for the introduction of the cyano group onto the indole scaffold.

A common strategy involves the cyanation of an aryl halide or triflate. In this scenario, a 1-amino-5-haloindole (e.g., 5-bromo- or 5-iodo-1-aminoindole) would serve as the starting material. Palladium- or copper-based catalysts are frequently employed for such transformations. A variety of cyanide sources can be used, ranging from traditional reagents like potassium or sodium cyanide to less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org

The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the reaction's efficiency and functional group tolerance. organic-chemistry.org For instance, the use of a t-Bu₃P-monoligated palladium catalyst has been shown to be effective for the cyanation of aryl bromides with NaCN in recyclable, low-boiling point solvents. organic-chemistry.org

Table 3: Example of Transition Metal-Catalyzed Cyanation

Substrate Catalyst/Ligand Cyanide Source Solvent Conditions Yield Reference
Aryl Bromide Pd/t-Bu₃P NaCN MeCN-THF - High organic-chemistry.org
Aryl Halide Pd/C - - - - organic-chemistry.org

This approach offers high regioselectivity, as the position of the nitrile group is determined by the initial placement of the halogen atom on the indole ring.

Convergent and Sequential Synthetic Pathways Towards this compound

A potential convergent synthesis of this compound could involve the preparation of a suitably functionalized N-aminophenyl precursor, such as 4-amino-3-bromobenzonitrile, and a two-carbon synthon. These fragments could then be coupled and cyclized to form the indole ring. For example, a palladium-catalyzed reaction could be used to couple the N-aminophenyl fragment with an acetylene (B1199291) equivalent, followed by a cyclization step to construct the indole core.

Sequential synthesis, on the other hand, involves the step-wise construction of the molecule. A plausible sequential route to this compound could start with a commercially available indole, such as 5-cyanoindole. The synthesis would then proceed with the introduction of the amino group at the N1 position. This could potentially be achieved through N-amination reactions, although these can sometimes be challenging.

Another sequential approach could be a one-pot synthesis. For instance, a method for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides has been reported. nih.gov This involves an SNAr reaction followed by a reductive cyclization. A similar strategy could be envisioned for this compound, starting from a suitably substituted nitrobenzene derivative.

Chemical Transformations and Reaction Chemistry of 1 Aminoindole 5 Carbonitrile

Reactivity Profiles of the N1-Amino Group

The N1-amino group, being a hydrazine (B178648) derivative attached to the indole (B1671886) nitrogen, is a potent nucleophile. This reactivity allows for a variety of transformations including condensation, substitution, and cyclization reactions.

The primary amino group at the N1 position readily undergoes condensation reactions with various aldehydes and ketones, typically under acid catalysis, to form the corresponding N-imines, commonly known as Schiff bases. wikipedia.orgjptcp.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. wikipedia.org

The general reaction involves refluxing 1-aminoindole-5-carbonitrile with an equimolar amount of a carbonyl compound in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. nih.govorientjchem.org The resulting Schiff bases are versatile intermediates for the synthesis of more complex molecules.

Table 1: Examples of Schiff Base Formation from this compound

Carbonyl ReactantProduct (Schiff Base)Typical Conditions
Benzaldehyde1-(Benzylideneamino)-1H-indole-5-carbonitrileEthanol, Acetic Acid (cat.), Reflux
4-Methoxybenzaldehyde1-((4-Methoxybenzylidene)amino)-1H-indole-5-carbonitrileEthanol, Acetic Acid (cat.), Reflux
Acetone1-(Isopropylideneamino)-1H-indole-5-carbonitrileMethanol, Reflux
Cyclohexanone1-(Cyclohexylideneamino)-1H-indole-5-carbonitrileToluene, Dean-Stark, Reflux

These reactions are generally high-yielding and provide a straightforward method for elaborating the N1-substituent. nih.gov

The nucleophilic N1-amino group can be readily acylated, sulfonylated, and alkylated using appropriate electrophilic reagents.

Acylation: Acylation is typically achieved by treating this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. clockss.org This reaction results in the formation of N-acylaminoindoles. Direct acylation with carboxylic acids is also possible using coupling agents or under specific conditions like catalysis with boric acid. clockss.org Thioesters have also been reported as stable and effective acyl sources for the N-acylation of indoles. nih.gov

Sulfonylation: Similarly, sulfonylation occurs when the amino group reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields N-sulfonylaminoindoles, which are often stable, crystalline solids. The sulfonylation of indoles can be a selective process. rsc.org

Alkylation: The N1-amino group can be alkylated, although direct alkylation can sometimes lead to over-alkylation or side reactions. The reaction typically involves treating the N-aminoindole with an alkyl halide. researchgate.netnih.gov More controlled methods, such as reductive amination or using specific alkylating agents like dimethylformamide-dialkylacetals, can provide better yields and selectivity. researchgate.netnih.gov N-alkylation of indoles can also be achieved using alcohols or allyl acetates under various catalytic conditions. mdpi.comnih.govyoutube.com

Table 2: Representative Acylation, Sulfonylation, and Alkylation Reactions

Reaction TypeReagentProduct
AcylationAcetyl chloride / Pyridine1-Acetamido-1H-indole-5-carbonitrile
AcylationBenzoic acid / Boric acid1-Benzamido-1H-indole-5-carbonitrile
Sulfonylationp-Toluenesulfonyl chloride / Pyridine1-(4-Methylphenylsulfonamido)-1H-indole-5-carbonitrile
AlkylationMethyl iodide / NaH1-(Methylamino)-1H-indole-5-carbonitrile
AlkylationBenzyl bromide / K₂CO₃1-(Benzylamino)-1H-indole-5-carbonitrile

Cyclization Reactions Leading to Fused Heterocyclic Systems

The N1-amino group is a key functional handle for constructing fused heterocyclic systems, which are prevalent in medicinally important compounds. The hydrazine-like nature of this group allows it to participate in cyclization reactions with reagents containing two electrophilic centers. rsc.org

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) rings. Similarly, reaction with α-haloketones followed by cyclization can yield fused pyridazine (B1198779) systems. Another important transformation is the reaction with nitrous acid to form an azide (B81097), which can then undergo intramolecular cyclization or cycloaddition reactions to form fused triazole or tetrazole rings. clockss.org Palladium-catalyzed intramolecular arylations of N,N'-substituted-1-aminoindoles have also been employed to create fused indolo[2,1-a]phtalazines. researchgate.net

Table 3: Examples of Cyclization Reactions

Reagent(s)Fused Heterocyclic System Formed
AcetylacetonePyrazolo[1,5-a]indole derivative
Diethyl malonatePyrazolidinedione-fused indole
Phenacyl bromidePyridazino[1,6-a]indole derivative
Sodium nitrite (B80452) / HClTriazolo[1,5-a]indole derivative (via azide intermediate)

These cyclization strategies provide access to a wide array of novel polycyclic indole scaffolds from the 1-aminoindole (B1208307) precursor. dntb.gov.uaacs.org

Transformations of the C5-Carbonitrile Group

The carbonitrile (cyano) group at the C5 position of the indole ring is a versatile functional group that can be converted into several other important functionalities, primarily through hydrolysis and reduction reactions.

The C5-carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as sulfuric acid or hydrochloric acid, and heat will hydrolyze the nitrile directly to the carboxylic acid (1-aminoindole-5-carboxylic acid). youtube.comgoogle.com The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed under the reaction conditions. chemistrysteps.com

Base-Catalyzed Hydrolysis: Reaction with aqueous base, such as sodium hydroxide, initially produces the carboxamide (1-aminoindole-5-carboxamide). researchgate.net Milder conditions and lower temperatures can allow for the isolation of the amide as the primary product. researchgate.net More vigorous conditions (higher temperatures, prolonged reaction times) will lead to the further hydrolysis of the amide to the carboxylate salt, which upon acidic workup yields the carboxylic acid.

Table 4: Hydrolysis of the C5-Carbonitrile Group

Reagents and ConditionsPrimary Product
H₂SO₄ (aq), Δ1-Aminoindole-5-carboxylic acid
HCl (aq), Δ1-Aminoindole-5-carboxylic acid
NaOH (aq), mild heat1-Aminoindole-5-carboxamide
1. NaOH (aq), Reflux; 2. H₃O⁺1-Aminoindole-5-carboxylic acid

Enzymatic hydrolysis, using nitrilase or a combination of nitrile hydratase and amidase, offers a green alternative for converting nitriles to carboxylic acids and amides under mild conditions. researchgate.netresearchgate.net

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation provides 5-(aminomethyl)-1-aminoindole, a useful building block for further derivatization.

Catalytic Hydrogenation: This is a common method for reducing nitriles. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as Platinum (Pt), Palladium (Pd), or Nickel (Ni). nih.gov The indole nucleus itself can be reduced under certain hydrogenation conditions, so careful selection of the catalyst and reaction parameters is necessary to achieve selective reduction of the nitrile group. nih.gov

Chemical Reduction: Powerful hydride reagents are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a widely used reagent that reduces nitriles to primary amines in good yields. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the reaction and protonate the resulting amine.

Table 5: Reduction of the C5-Carbonitrile Group

ReagentProductTypical Solvent
H₂, Pt/C5-(Aminomethyl)-1-aminoindoleEthanol or Acetic Acid
H₂, Raney Ni5-(Aminomethyl)-1-aminoindoleMethanol / Ammonia
LiAlH₄5-(Aminomethyl)-1-aminoindoleTetrahydrofuran (THF)
NaBH₄ / CoCl₂5-(Aminomethyl)-1-aminoindoleMethanol

Nitrile-Directed [2+3] Cycloaddition Reactions

The nitrile group at the C5 position of this compound can potentially act as a dipolarophile in [2+3] cycloaddition reactions. This type of reaction typically involves 1,3-dipoles such as azides, nitrile oxides, or nitrones, and leads to the formation of five-membered heterocyclic rings. For instance, the reaction of an organic azide with the nitrile functionality would be expected to yield a tetrazole ring fused to the indole system.

The reaction would likely proceed via a concerted mechanism, where the 1,3-dipole adds across the carbon-nitrogen triple bond of the nitrile. The regioselectivity of such cycloadditions can often be predicted based on the electronic properties of the dipole and dipolarophile. However, without experimental data, specific outcomes for this compound remain speculative.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the amino group at N1 and the carbonitrile group at C5—would play a crucial role in determining the position of substitution. The N-amino group is generally considered an activating group and would be expected to direct electrophiles to the C2 and C3 positions of the pyrrole (B145914) ring, with C3 being the most common site of electrophilic attack on indoles. Conversely, the carbonitrile group at C5 is an electron-withdrawing group and would deactivate the benzene (B151609) portion of the indole ring towards electrophilic substitution.

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions on this compound would need to be determined experimentally, as the interplay of the activating and deactivating groups could lead to complex reactivity.

Nucleophilic aromatic substitution on the indole ring is less common due to its electron-rich nature. However, if a suitable leaving group were present on the ring, particularly at a position activated by the electron-withdrawing nitrile group, nucleophilic substitution could potentially occur under forcing conditions.

Palladium-Catalyzed and Other Transition Metal-Catalyzed Reactions

The indole scaffold is a versatile substrate in transition metal-catalyzed cross-coupling reactions. The presence of a potential leaving group (e.g., a halogen) on the indole ring of a this compound derivative would enable a variety of palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, a hypothetical 4-bromo-1-aminoindole-5-carbonitrile could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the C4 position. Similarly, a Heck reaction could be employed to introduce a vinyl group, and a Buchwald-Hartwig amination could be used to introduce a substituted amine. The nitrile group itself could also potentially participate in or direct certain transition metal-catalyzed transformations.

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Detailed mechanistic investigations for reactions involving this compound are not available in the current body of scientific literature. Such studies would typically involve a combination of experimental techniques (such as kinetic studies, isotopic labeling, and isolation of intermediates) and computational modeling (such as density functional theory calculations).

For a nitrile-directed [2+3] cycloaddition, mechanistic studies would aim to elucidate the concerted versus stepwise nature of the reaction, the structure of the transition state, and the factors governing regioselectivity. For electrophilic aromatic substitution, investigations would focus on the relative stability of the possible sigma complexes (Wheland intermediates) to explain the observed regioselectivity. In the case of palladium-catalyzed reactions, mechanistic studies would explore the intricacies of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and how the specific ligands and substrates influence the efficiency and selectivity of the transformation. Without experimental data, any proposed mechanisms for reactions of this compound would be purely theoretical.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Aminoindole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a fundamental technique used to determine the structure of organic molecules by identifying the number and type of hydrogen atoms present. The ¹H NMR spectrum of 1-aminoindole-5-carbonitrile is predicted to display distinct signals for each unique proton, characterized by its chemical shift (δ), multiplicity, and coupling constant (J).

The indole (B1671886) ring system, substituted with an amino group at position 1 and a nitrile group at position 5, exhibits a characteristic set of proton signals. The protons on the pyrrole (B145914) moiety (H2 and H3) and the benzene (B151609) ring (H4, H6, and H7) will resonate at specific chemical shifts influenced by the electronic effects of the substituents. The electron-donating amino group at N1 tends to shield adjacent protons, while the electron-withdrawing nitrile group at C5 will deshield nearby protons.

The expected signals would include a singlet for the H4 proton, which is isolated, and doublets for H6 and H7, showing ortho-coupling. The protons at positions 2 and 3 would likely appear as doublets due to their mutual coupling. The amino group protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar indole derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H27.30 - 7.40Doublet~3.0
H36.50 - 6.60Doublet~3.0
H47.80 - 7.90Singlet-
H67.40 - 7.50Doublet~8.5
H77.50 - 7.60Doublet~8.5
NH₂5.00 - 5.50Broad Singlet-

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. sdsu.edu Each unique carbon atom in this compound will produce a distinct signal in the spectrum, with its chemical shift determined by its hybridization and chemical environment. mdpi.com

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will resonate in the characteristic downfield region for cyano groups. The carbons of the indole ring will appear in the aromatic region, with their specific shifts influenced by the amino and nitrile substituents. Carbons bonded to nitrogen (C2, C7a) will be deshielded, as will the carbon attached to the nitrile group (C5).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar indole derivatives.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2125 - 130
C3100 - 105
C3a128 - 132
C4120 - 125
C5105 - 110
C6125 - 130
C7115 - 120
C7a135 - 140
CN118 - 122

Note: Spectra are typically recorded with proton decoupling, resulting in singlet peaks for each carbon.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between H2 and H3, and between H6 and H7, confirming their connectivity within the pyrrole and benzene rings, respectively. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is crucial for assigning the signals of protonated carbons. For instance, it would link the ¹H signal for H2 to the ¹³C signal for C2, H3 to C3, and so on for all C-H bonds, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This technique is vital for piecing together the molecular framework, especially for identifying quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include correlations from H4 to carbons C3a, C5, and C6, and from H7 to C5 and C7a, which would confirm the position of the nitrile group and the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For this planar molecule, NOESY could show correlations between the N-amino protons and the H2 and H7 protons, confirming their spatial proximity.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, with a molecular formula of C₉H₇N₃, HRMS is essential for confirming this composition. The calculated exact mass of the neutral molecule is 157.0640 Da. In positive-ion mode, HRMS would typically detect the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₉H₇N₃157.0640
[M+H]⁺C₉H₈N₃⁺158.0718
[M+Na]⁺C₉H₇N₃Na⁺180.0537

The experimental measurement of the m/z of the molecular ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula. nih.gov

The choice of ionization method significantly affects the resulting mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates intact molecular ions, often as protonated molecules [M+H]⁺ in positive-ion mode. amazonaws.com This method is ideal for confirming the molecular weight of the compound. The ESI mass spectrum of this compound is expected to show a prominent base peak corresponding to the [M+H]⁺ ion at m/z 158. Minimal fragmentation is generally observed under standard ESI conditions, which preserves the molecular ion for accurate mass determination.

Electron Impact (EI): EI is a hard ionization technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. uni-saarland.de The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information. libretexts.org The EI mass spectrum of this compound would likely show the molecular ion peak at m/z 157, followed by a series of fragment ions. Predicted fragmentation pathways include the loss of HCN (from the indole ring or nitrile group) and the cleavage of the N-N bond of the amino group, leading to characteristic fragment ions that help to confirm the structure of the molecule.

Methodologies for Fragmentation Pathway Analysis

The molecular ion peak (M+) would be expected at m/z 157.17. Key fragmentation pathways would likely involve the indole nucleus and the substituents. A common fragmentation pattern in indoles is the loss of HCN, which would result in a fragment ion at m/z 130. scirp.org The presence of the 1-amino group introduces additional fragmentation possibilities. A primary fragmentation could be the loss of the amino group as NH2 (m/z 16), leading to a fragment at m/z 141. Alternatively, cleavage of the N-N bond could result in the loss of a nitrogen atom.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/z Postulated Fragment Fragmentation Pathway
157 [M]+• Molecular Ion
130 [M - HCN]+• Loss of hydrogen cyanide from the indole ring
141 [M - NH2]+ Loss of the amino group

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The vibrational spectrum of this compound would be characterized by contributions from the indole ring, the amino group, and the nitrile group. Based on studies of related compounds such as 5-aminoindole, the following vibrational modes can be anticipated. researchgate.netnih.gov

The N-H stretching vibrations of the 1-amino group are expected to appear in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a strong and sharp band typically observed in the 2220-2260 cm⁻¹ region. The indole ring itself will exhibit several characteristic vibrations, including C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching within the aromatic and pyrrole rings (1400-1600 cm⁻¹), and various in-plane and out-of-plane bending vibrations. researchgate.net

Table 2: Predicted IR and Raman Vibrational Modes for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amino) 3300-3500 3300-3500
C-H Stretch (Aromatic) 3000-3100 3000-3100
C≡N Stretch (Nitrile) 2220-2260 2220-2260
C=C Stretch (Aromatic) 1500-1600 1500-1600
C-N Stretch 1250-1350 1250-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the extended conjugation of the indole system and the electronic effects of the amino and nitrile substituents.

The indole chromophore typically exhibits two main absorption bands corresponding to π → π* transitions. nist.gov The presence of the amino group (an auxochrome) at the 1-position and the nitrile group (a chromophore and electron-withdrawing group) at the 5-position will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The amino group can participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* transitions.

Table 3: Anticipated UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* ~280-300 High
π → π* ~220-240 Moderate
n → π* >300 Low

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds.

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound due to its aromatic and moderately polar nature. A C18 column would be an appropriate stationary phase.

Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, would likely be effective for separating the target compound from any impurities. Detection can be achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm). For higher sensitivity and selectivity, a fluorescence detector could also be employed, as indole derivatives are often fluorescent.

Table 4: Proposed HPLC Method Parameters for this compound

Parameter Proposed Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas chromatography is a viable option for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Given its molecular weight and functional groups, it is likely amenable to GC analysis.

A non-polar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable. The injector and detector temperatures should be optimized to ensure efficient vaporization without thermal degradation. Flame ionization detection (FID) would provide a robust and sensitive response. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be the preferred method, allowing for the acquisition of mass spectra for peak identification and confirmation. researchgate.netoup.comfrontiersin.orgnotulaebotanicae.ro

Table 5: Suggested GC-MS Parameters for this compound

Parameter Proposed Condition
Column 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (70 eV)

Computational and Theoretical Studies on 1 Aminoindole 5 Carbonitrile

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Computational analysis of 1-aminoindole-5-carbonitrile's Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) is crucial for understanding its chemical reactivity and intermolecular interactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

For instance, in related indole (B1671886) derivatives, the regions around the nitrogen atoms and the cyano group are often characterized by negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the indole ring typically exhibit positive electrostatic potential, marking them as sites for nucleophilic interactions.

Frontier Molecular Orbital theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, highlighting the molecule's electrophilic nature.

The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on analogous aromatic and heterocyclic compounds often utilize Density Functional Theory (DFT) to calculate these orbital energies and visualize their spatial distribution. These calculations help in predicting the most probable sites for chemical reactions.

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: This data is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific computational studies.

Investigation of Solvent Effects on the Electronic Structure and Reactivity of the Compound

The surrounding environment, particularly the solvent, can significantly influence the electronic structure and reactivity of a molecule. Computational studies often employ various solvent models, from implicit continuum models to explicit solvent molecules, to simulate these effects. Understanding how solvents interact with this compound is essential for predicting its behavior in solution-phase reactions.

Solvent polarity is a key factor that can alter the electronic properties of a solute. nih.govrsc.org In polar solvents, molecules with significant dipole moments, like many indole derivatives, can be stabilized through dipole-dipole interactions. This stabilization can affect the energies of the frontier orbitals. For example, a polar solvent might stabilize the ground state and the excited state of a molecule to different extents, leading to a shift in its absorption and emission spectra (solvatochromism).

Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can play a crucial role. nih.gov The amino group and the nitrogen atom of the indole ring in this compound are potential sites for hydrogen bonding with protic solvents like water or alcohols. These interactions can modulate the electron density distribution within the molecule, thereby influencing its reactivity. For instance, hydrogen bonding to the amino group could increase its electron-donating capacity, while interaction with the cyano group could enhance its electron-withdrawing nature.

Computational models can predict these solvent-induced changes in the electronic structure, providing valuable information on how the reactivity of this compound might be tuned by selecting an appropriate solvent. These theoretical investigations are instrumental in designing synthetic routes and understanding the reaction mechanisms involving this compound.

Applications of 1 Aminoindole 5 Carbonitrile As a Chemical Scaffold and Building Block

Role in the Synthesis of Complex Fused Heterocyclic Systems

The indole (B1671886) nucleus is a fundamental component of numerous biologically active natural products and synthetic compounds. Consequently, the development of methods to construct complex fused heterocyclic systems from readily available indole derivatives is a significant focus of contemporary chemical research. 1-Aminoindole-5-carbonitrile serves as a promising starting material for such endeavors due to the presence of reactive sites that can participate in cyclization reactions.

Derivatization to Indole-Fused Pyrimidines and Other Polycyclic Compounds

The synthesis of pyrimidine-fused indole systems is of considerable interest due to the wide range of biological activities associated with both pyrimidine (B1678525) and indole moieties. While direct, published examples of the conversion of this compound to indole-fused pyrimidines are not extensively documented in the reviewed literature, the inherent reactivity of its functional groups suggests a strong potential for such transformations.

The general synthetic strategy for creating fused pyrimidine rings often involves the reaction of an amino-functionalized heterocycle with a 1,3-dielectrophilic species or a precursor that can generate one in situ. The 1-amino group of this compound, along with the adjacent C7 position of the indole ring, could theoretically act as a dinucleophilic system to react with appropriate carbonyl compounds, such as β-ketoesters or malonic acid derivatives, to form a fused pyrimidine ring.

Furthermore, the nitrile group at the 5-position offers an additional handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the range of accessible polycyclic structures. The construction of such fused systems is a common strategy in the development of novel therapeutic agents and functional materials.

Synthesis of Indole-Based Scaffolds for Diverse Chemical Libraries

The creation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The indole ring system is a frequently utilized scaffold due to its ability to interact with a variety of biological targets. This compound represents an attractive starting point for the generation of diverse indole-based chemical libraries.

The reactivity of the 1-amino group allows for the introduction of a wide array of substituents through acylation, alkylation, and arylation reactions. Similarly, the nitrile group can be converted into other functional groups, providing another point of diversification. The indole ring itself can also undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups. This multi-faceted reactivity allows for the systematic generation of a large number of structurally related compounds, which can then be screened for biological activity. The development of efficient synthetic routes to such libraries is an active area of research.

Potential in Functional Materials Design and Development

The application of indole-containing compounds is not limited to the life sciences; they are also being explored for their potential in the development of novel functional materials. The electron-rich nature of the indole ring system makes it a promising component for organic electronics and photonics.

Organic Semiconductors and Optoelectronic Materials

Currently, there is a lack of specific research in the public domain detailing the use of this compound in the development of organic semiconductors and optoelectronic materials. However, the inherent electronic properties of the indole scaffold suggest a potential for such applications. The extended π-conjugated system of the indole ring can facilitate charge transport, a key requirement for semiconductor performance. The presence of the electron-withdrawing nitrile group and the electron-donating amino group could create a "push-pull" system, which is a common design strategy for tuning the electronic and optical properties of organic materials. Further derivatization could be used to enhance intermolecular interactions and promote ordered packing in the solid state, which is crucial for efficient charge transport.

Luminescent Organic Materials and Room-Temperature Phosphorescence Studies

Polymer Chemistry Applications

The potential of this compound as a monomer for polymerization has not been extensively explored in the available literature. In principle, the 1-amino group could serve as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, by reacting with appropriate di- or poly-functional co-monomers. The indole ring and the nitrile group would then be incorporated as pendant groups along the polymer chain, imparting specific properties to the resulting material. For example, the incorporation of the indole moiety could enhance the thermal stability or introduce electronic conductivity, while the nitrile group could improve solvent resistance or serve as a site for post-polymerization modification.

Utilization in Supramolecular Chemistry as a Recognition Unit

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, where the forces holding the system together are non-covalent intermolecular forces. The structure of this compound is well-suited for acting as a recognition unit within such systems, capable of forming specific interactions with guest molecules or ions.

The indole ring itself can participate in several non-covalent interactions. Its aromatic nature allows for π-π stacking with other aromatic systems, a fundamental interaction in the assembly of many supramolecular structures. Furthermore, the N-H group of the indole ring is a potent hydrogen bond donor.

The functional groups of this compound enhance these inherent properties:

1-Amino Group (-NH₂): Positioned at the 1-position of the indole ring, this primary amine group introduces a strong hydrogen bond donating site. It can form multiple hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen on a target guest molecule. This feature is crucial for creating specific and directionally controlled host-guest complexes.

5-Carbonitrile Group (-C≡N): The nitrile group at the 5-position possesses a lone pair of electrons on the nitrogen atom, making it a potential hydrogen bond acceptor. Its linear geometry and electronic properties also allow it to coordinate with metal ions or participate in dipole-dipole interactions. The dual nature of the molecule, having both strong hydrogen bond donor and acceptor sites, makes it a candidate for self-assembly or for the recognition of complementary molecules.

This combination of functionalities could enable this compound to be a key component in synthetic receptors designed for the selective binding of anions, cations, or neutral molecules of biological or environmental interest. For instance, indole derivatives have been explored as scaffolds for anion recognition, where the indole N-H and other substituents work in concert to create a binding pocket.

Table 1: Potential Non-Covalent Interactions involving this compound

Functional GroupPotential Interaction TypeInteracting Partner (Example)
Indole N-HHydrogen Bond DonorCarbonyl oxygen, Anions (e.g., Cl⁻, AcO⁻)
Aromatic Indole Coreπ-π StackingAromatic rings (e.g., benzene (B151609), pyridine)
1-Amino Group (-NH₂)Hydrogen Bond DonorEthers, Alcohols, Carboxylates
5-Carbonitrile (-C≡N)Hydrogen Bond AcceptorAmine N-H, Alcohol O-H
5-Carbonitrile (-C≡N)Metal CoordinationTransition metal ions (e.g., Ag⁺, Cu²⁺)

Building Block in Catalysis Research and Ligand Design for Metal Complexes

The molecular architecture of this compound makes it an attractive building block for the synthesis of ligands used in coordination chemistry and catalysis. researchgate.net Ligands are crucial components of catalysts, as they bind to a central metal atom and modulate its electronic properties and steric environment, thereby controlling the catalyst's activity and selectivity.

The nitrogen atoms within this compound are primary sites for metal coordination:

1-Amino Nitrogen: The exocyclic amino group can serve as a potent σ-donor (a Lewis base) to a metal center.

5-Carbonitrile Nitrogen: The nitrile nitrogen can also coordinate to a metal ion, often acting as a π-acceptor ligand.

The presence of multiple potential coordination sites allows for the formation of various types of metal complexes. It can act as a monodentate ligand, binding through a single nitrogen atom, or potentially as a bridging ligand in polynuclear complexes, connecting two or more metal centers.

By chemically modifying the this compound scaffold, more complex polydentate ligands can be synthesized. For example, reactions at the amino group could introduce other donor arms, creating chelating ligands that bind to a metal center through multiple points. Such multidentate ligands often form highly stable metal complexes that are effective catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations. chemrxiv.org The indole framework itself is robust and can be functionalized to fine-tune the properties of the resulting catalyst. chemrxiv.orgekb.eg

Table 2: Potential Coordination Modes and Applications in Catalysis

Coordination Site(s)Ligand TypePotential Metal CentersPotential Catalytic Application
1-Amino NitrogenMonodentatePd, Ru, Rh, IrCross-coupling reactions, Hydrogenation
5-Carbonitrile NitrogenMonodentateCu, Ag, PtLewis acid catalysis, π-activation
Both N atoms (bridging)Bridging LigandVarious transition metalsSynthesis of coordination polymers, Heterogeneous catalysis

Structure Target Interaction Studies of 1 Aminoindole 5 Carbonitrile Derivatives at a Molecular Level

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of 1-aminoindole-5-carbonitrile, and its biological target at the atomic level. Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor, providing insights into the binding mode. biointerfaceresearch.com This process involves sampling a vast conformational space to identify the most stable ligand-receptor complex, which is then evaluated using a scoring function to estimate the binding energy. mdpi.com MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes that may occur upon binding. biointerfaceresearch.com These simulations can reveal the flexibility of both the ligand and the target's active site, offering a more realistic representation of the binding event.

These computational methods are instrumental in structure-based drug design, enabling the rational design of novel inhibitors. By understanding the key interactions that govern binding, researchers can modify the this compound scaffold to enhance potency and selectivity for a specific biological target. For instance, docking studies can guide the placement of functional groups to form additional hydrogen bonds or hydrophobic interactions within the target's active site, thereby improving binding affinity.

Investigation of Binding Modes with Specific Enzyme Active Sites (e.g., Kinases, EGFR, COX-2)

Computational studies have been employed to investigate how indole-based scaffolds, including derivatives related to this compound, interact with the active sites of various enzymes implicated in disease.

Kinases: Protein kinases are a major class of drug targets, and their active sites are highly conserved. nih.gov A common binding motif for kinase inhibitors is the interaction with the "hinge" region of the kinase, which forms hydrogen bonds with the adenine (B156593) portion of ATP. mdpi.com Indazole and azaindole scaffolds, which are structurally related to indole (B1671886), are known to act as hinge-binding motifs. nih.govmdpi.com For example, an indazole inhibitor bound to the kinase RSK2 forms hydrogen bonds with the backbone carbonyl of L495 and the amide of M496 in the hinge region. nih.gov Docking studies with indole-3-carbonitrile derivatives targeting DYRK1A, another kinase, predicted that the nitrile group forms a crucial hydrogen bond to Lys188 in the active site. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Docking studies of indole derivatives have revealed their potential to bind selectively to the COX-2 active site. mdpi.com A key interaction involves the formation of hydrogen bonds with residues such as Tyr 355 and Arg 120. mdpi.com The indole ring and its substituents can also engage in hydrophobic interactions with lipophilic amino acids like Leu 352, Ala 527, and Val 349, which line the active site channel. mdpi.com These specific interactions are crucial for the selective inhibition of COX-2 over the related COX-1 enzyme, which can reduce gastrointestinal side effects. mdpi.com

The table below summarizes key interactions observed in docking studies for indole-related scaffolds with these enzyme targets.

Target EnzymeScaffold TypeKey Interacting ResiduesType of Interaction
Kinase (RSK2) IndazoleL495, M496 (Hinge)Hydrogen Bonding
Kinase (DYRK1A) Indole-3-carbonitrileLys188Hydrogen Bonding
EGFR Indole-3-Mannich baseMet793, Lys745Hydrogen Bonding
COX-2 Indole derivativeTyr 355, Arg 120Hydrogen Bonding
COX-2 Indole derivativeLeu 352, Ala 527, Val 349Hydrophobic

Analysis of Interactions with Nucleic Acid Structures (e.g., DNA G-quadruplexes)

Beyond proteins, derivatives of the indole scaffold have been investigated as ligands for nucleic acid secondary structures, particularly G-quadruplexes (G4s). nih.gov G4s are non-canonical DNA structures found in guanine-rich sequences, such as those in human telomeres and oncogene promoter regions like c-MYC. d-nb.infomdpi.com The stabilization of these structures by small molecules can inhibit telomerase activity or down-regulate oncogene expression, making G4s attractive anticancer targets. mdpi.com

Studies on pyrrolidine-substituted 5-nitroindoles, which share the core indole structure, show that these compounds can bind and stabilize the c-MYC promoter G-quadruplex. d-nb.infonih.gov NMR and molecular docking studies suggest that the primary mode of interaction is through π-π stacking with the terminal G-quartets, the planar structures formed by four guanine (B1146940) bases that are the hallmark of G4 DNA. nih.govresearchgate.net The indole ring, being an aromatic system, is well-suited for this type of stacking interaction. Some studies indicate a binding stoichiometry of two ligand molecules per G-quadruplex, suggesting binding at both the 5' and 3' terminal tetrads. nih.govd-nb.info In addition to stacking, the side chains attached to the indole scaffold can interact with the loops and grooves of the G-quadruplex structure, contributing to binding affinity and specificity. nih.gov

Computational Ligand Design Principles Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold in computational ligand-based drug design (LBDD). nih.gov This approach is particularly useful when the 3D structure of the target is unknown. LBDD methods aim to establish a structure-activity relationship (SAR), which relates the chemical features of a molecule to its biological activity. nih.gov

The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. nih.gov The design principles for modifying the this compound scaffold involve several key considerations:

Scaffold Hopping and Bioisosteric Replacement: The indole core can be replaced with related heterocycles like azaindoles to fine-tune properties such as solubility, pKa, and hydrogen bonding capacity. mdpi.com

Fragment-Based Growth: In fragment-based drug design (FBDD), small molecular fragments are identified that bind to the target. These fragments can then be grown or linked from the core scaffold to extend into nearby pockets of the binding site, forming additional favorable interactions and increasing potency. mdpi.com For the this compound scaffold, the amino group at position 1 and the nitrile group at position 5 are key vectors for chemical modification and fragment extension.

Characterization of Molecular Recognition Phenomena (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions. Understanding these molecular recognition phenomena is crucial for rational drug design.

Hydrogen Bonding: This is a critical interaction for specificity and affinity. The amino group (-NH2) at position 1 of the scaffold is a hydrogen bond donor, while the nitrogen of the indole ring can also act as a donor. The nitrile group (-C≡N) at position 5 is a potent hydrogen bond acceptor. These groups can form directional hydrogen bonds with amino acid side chains (e.g., Lys, Arg, Tyr) or the protein backbone in an enzyme's active site. nih.govmdpi.com

π-Stacking: The aromatic indole ring system is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com This type of interaction is particularly important for binding to G-quadruplex DNA, where the indole ring can stack on the planar G-quartets. nih.gov Quantum chemical analyses have shown that halogenation of the indole ring can modulate the strength of this stacking interaction. mdpi.com

Hydrophobic Interactions: The indole ring is largely hydrophobic and can form favorable interactions with nonpolar pockets within a binding site. These interactions are driven by the hydrophobic effect and are crucial for burying the ligand away from the aqueous solvent. Docking studies of indole derivatives in COX-2, for example, have identified hydrophobic interactions with several lipophilic amino acids. mdpi.com

CH/π Interactions: These are a form of non-canonical hydrogen bond where a C-H bond interacts with the face of an aromatic π-system. mdpi.com This type of interaction is common in carbohydrate-binding proteins that have aromatic residues in their binding sites and can also contribute to the binding of small molecules like indole derivatives. mdpi.com

In Vitro Spectroscopic Binding Assays for Characterizing Molecular Interactions with Biological Macromolecules

While computational methods provide valuable predictions, experimental validation is essential to confirm and quantify ligand-target interactions. Various in vitro spectroscopic techniques are used for this purpose.

Fluorescence Spectroscopy: This is a highly sensitive method to study binding. One common approach is the fluorescence displacement assay. For example, in G-quadruplex binding studies, a fluorescent dye like thiazole (B1198619) orange (TO), which fluoresces upon binding to the G4 structure, is used. d-nb.info When a ligand like a this compound derivative is added and binds to the G4, it displaces the dye, causing a decrease in fluorescence. This change can be used to determine the binding affinity of the ligand. d-nb.infonih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in macromolecules upon ligand binding. For G-quadruplexes, CD provides a characteristic spectrum that depends on the specific folding topology (e.g., parallel or antiparallel). Changes in the CD spectrum upon addition of a ligand can confirm interaction and indicate that the ligand is stabilizing a particular G4 conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about ligand-target interactions. By observing chemical shift perturbations in the NMR spectrum of the target protein or nucleic acid upon addition of the ligand, the specific residues or nucleotides involved in the binding interface can be identified. nih.gov NOESY experiments can reveal through-space proximities, helping to determine the precise orientation of the bound ligand. nih.govresearchgate.net

FRET Melting Assays: Förster Resonance Energy Transfer (FRET) can be used to assess the thermal stabilization of a DNA structure by a ligand. A DNA strand is labeled with a fluorophore and a quencher. When folded into a G-quadruplex, the two are in close proximity, and fluorescence is quenched. As the DNA is heated and unfolds, the fluorophore and quencher move apart, and fluorescence increases. A ligand that binds and stabilizes the G4 structure will increase the melting temperature (Tm), which can be measured by monitoring fluorescence versus temperature. nih.gov

MicroScale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in size, charge, and solvation shell. When a ligand binds to a target macromolecule, these properties change, leading to a different thermophoretic movement. This difference can be used to quantify the binding affinity (Kd) between the ligand and the target. nih.gov

The table below summarizes common in vitro techniques and the information they provide.

TechniquePrincipleInformation Obtained
Fluorescence Displacement Ligand displaces a fluorescent probe from the target.Binding affinity (IC50, Ki)
Circular Dichroism (CD) Measures differential absorption of circularly polarized light.Conformational changes of macromolecule upon binding.
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Identification of binding site, structural details of the complex.
FRET Melting Assay Measures fluorescence change with temperature.Thermal stabilization of DNA structure (ΔTm).
MicroScale Thermophoresis (MST) Measures molecular movement in a temperature gradient.Binding affinity (Kd) in solution.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-aminoindole-5-carbonitrile with high purity, and how can by-product formation be minimized?

  • Methodological Answer : The synthesis typically involves cyanation at the indole C5 position, followed by amino group introduction. Key steps include:

  • Cyanation : Use Pd-catalyzed cross-coupling or nucleophilic substitution with KCN/CuCN under inert conditions (e.g., N₂ atmosphere) .
  • Amination : Reductive amination or Buchwald-Hartwig coupling for amino group incorporation.
  • Purification : Employ gradient elution HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound and separate by-products like unreacted indole precursors or over-cyanated derivatives .
    • Critical Parameters : Reaction temperature (<80°C) and stoichiometric control of cyanating agents reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amine proton (δ 5.2–5.8 ppm) and nitrile carbon (δ 115–120 ppm). Overlapping indole signals may require 2D-COSY for resolution .
  • IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (N-H stretch) .
  • HPLC-MS : Electrospray ionization (ESI+) with m/z 158 [M+H]⁺ for molecular ion validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, fume hoods, and full-face respirators to avoid inhalation/contact. The compound may release toxic HCN vapors under acidic conditions .
  • Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hypochlorite before incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Workflow : Optimize geometry at B3LYP/6-31G(d) level, calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C7) sites. Compare with experimental kinetic data for reactions like SNAr with thiols or amines .
  • Validation : Correlate HOMO-LUMO gaps (ΔE ~4.5 eV) with observed reaction rates in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Conduct a scoping review (PRISMA guidelines) to identify variability in assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antiproliferative activity may arise from differences in MTT assay incubation times (24 vs. 48 hours) .
  • Standardization : Use WHO-recommended reference standards and replicate assays in triplicate with blinded negative/positive controls .

Q. How can crystallographic data improve the design of this compound-based kinase inhibitors?

  • Methodological Answer :

  • XRD Analysis : Resolve binding modes using co-crystallization with target kinases (e.g., JAK2 or EGFR). For example, the nitrile group may form hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .
  • SAR Optimization : Modify substituents at C3/C7 based on electron density maps to enhance binding affinity and selectivity .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data using software like GraphPad Prism. Report R² values and 95% confidence intervals for EC₅₀/IC₅₀ .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by solvent evaporation or cell viability errors .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Detailed Documentation : Provide exact reagent grades (e.g., Pd(PPh₃)₄ ≥98%), solvent drying methods (e.g., molecular sieves for DMF), and reaction monitoring timelines (TLC at 0.5-hour intervals) .
  • Interlab Validation : Share samples with a third-party lab for independent NMR/HPLC verification .

Tables of Key Data

Property Value/Technique Reference
Melting Point208–210°C (DSC)
LogP (Predicted)1.8 ± 0.3 (ChemAxon)
UV λmax (MeOH)275 nm (ε = 12,500 M⁻¹cm⁻¹)
Cytotoxicity (HeLa)IC₅₀ = 18 ± 2 µM (MTT, 48h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.